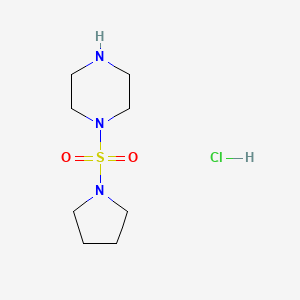

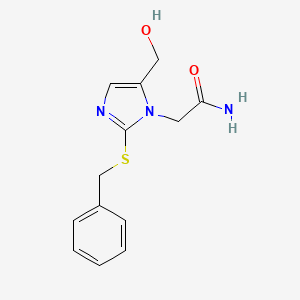

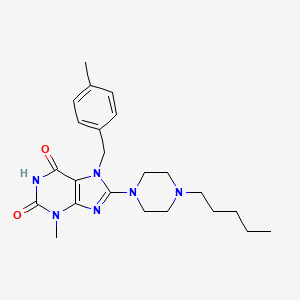

![molecular formula C22H19ClN4O4 B2880777 2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1421499-48-0](/img/structure/B2880777.png)

2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name, but without experimental data such as X-ray crystallography or NMR spectroscopy, it’s challenging to provide a detailed analysis .Scientific Research Applications

Antioxidant Activity and Coordination Complexes

Research into pyrazole-acetamide derivatives has highlighted their utility in synthesizing coordination complexes with notable antioxidant activities. Chkirate et al. (2019) synthesized Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating significant antioxidant properties through various in vitro assays. The study underscores the potential of such compounds in developing antioxidants and the importance of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).

Fluorescent Probes for Mercury Ion

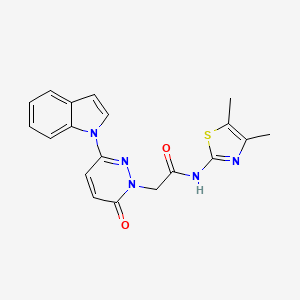

Shao et al. (2011) developed novel imidazo[1,2-a]pyridine derivatives through a one-pot synthesis involving β-lactam carbenes and 2-pyridyl isonitriles. Among these derivatives, a compound demonstrated efficiency as a fluorescent probe for mercury ions both in acetonitrile and buffered aqueous solution, indicating potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).

Anticonvulsant Activity

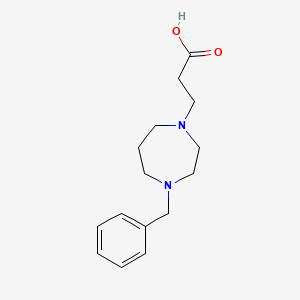

Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activities, identifying compounds with promising efficacy against seizures induced by maximal electroshock. This study highlights the therapeutic potential of imidazole-containing compounds in treating seizure disorders (Aktürk et al., 2002).

Ligand-Protein Interactions and Photovoltaic Efficiency

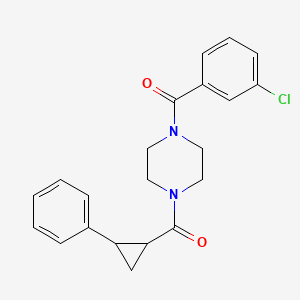

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including photovoltaic efficiency modeling. Their research indicates the potential of such compounds as photosensitizers in dye-sensitized solar cells, as well as their ability to interact with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-[6-(4-chlorophenyl)-7-methyl-2-oxo-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-12-20(13-2-4-14(23)5-3-13)26-27-16(22(29)25-21(12)27)11-19(28)24-15-6-7-17-18(10-15)31-9-8-30-17/h2-7,10,16H,8-9,11H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJDINYWCPPWLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2NC(=O)C(N2N=C1C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

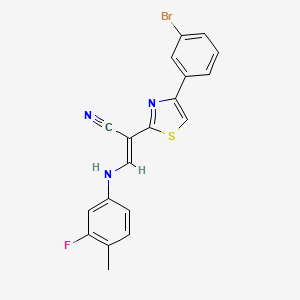

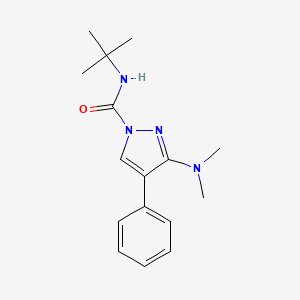

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)

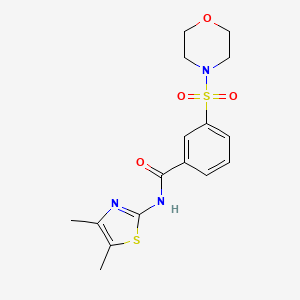

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)